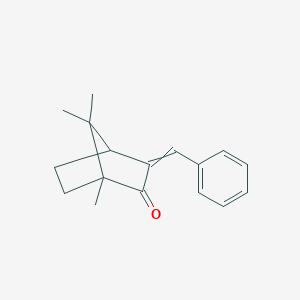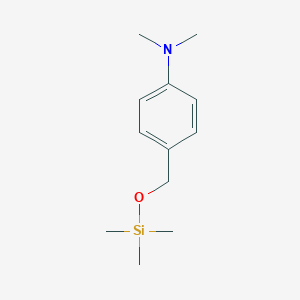
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline, also known as TMS-DMA, is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is commonly used as a reagent in organic synthesis. TMS-DMA is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Mecanismo De Acción
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline is a versatile reagent that can undergo various chemical reactions, including nucleophilic addition, oxidation, and reduction reactions. The mechanism of action of this compound depends on the specific reaction it is involved in.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not used as a drug or medication and is not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline is a versatile reagent that is easy to handle and store. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not compatible with certain reagents and can react with water, which can limit its use in some reactions.
Direcciones Futuras
There are many future directions for the use of N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline in scientific research. One potential application is in the synthesis of new polymers with unique properties. This compound can also be used in the development of new pharmaceuticals and agrochemicals. In addition, this compound can be used as a derivatizing agent for the analysis of new compounds. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion
In conclusion, this compound is a versatile reagent that is widely used in scientific research. It is easy to synthesize and handle and has many potential applications in organic synthesis, pharmaceuticals, and agrochemicals. While this compound has some limitations for lab experiments, it remains an important tool for chemists and researchers. Further research is needed to fully explore the potential of this compound in scientific research.
Métodos De Síntesis
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline can be synthesized using a simple one-step procedure. The reaction involves the reaction of aniline with trimethylsilyl chloride, followed by the reaction of the resulting trimethylsilyl aniline with formaldehyde. The final product is obtained by reacting the intermediate with dimethylamine.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline is widely used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of various compounds, including polymers, pharmaceuticals, and agrochemicals. This compound is also used as a derivatizing agent for the analysis of various compounds, including amino acids, peptides, and carbohydrates.
Propiedades
Número CAS |
14629-54-0 |
|---|---|
Fórmula molecular |
C12H21NOSi |
Peso molecular |
223.39 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(trimethylsilyloxymethyl)aniline |
InChI |
InChI=1S/C12H21NOSi/c1-13(2)12-8-6-11(7-9-12)10-14-15(3,4)5/h6-9H,10H2,1-5H3 |
Clave InChI |
WBRRXKYZKXUCEC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



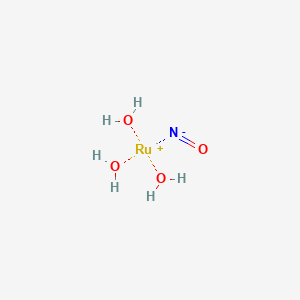
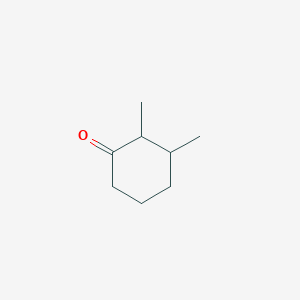
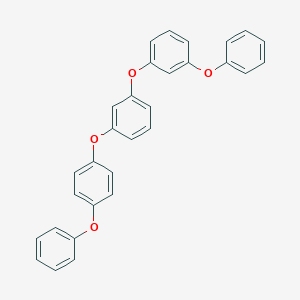
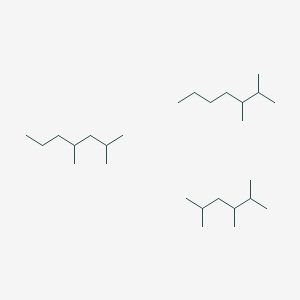
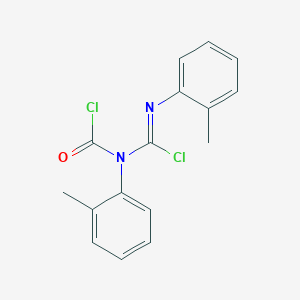
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
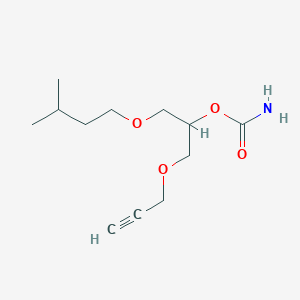
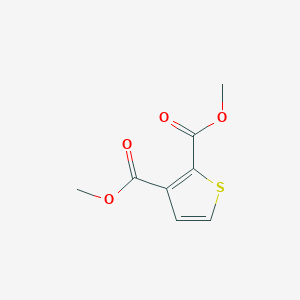
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
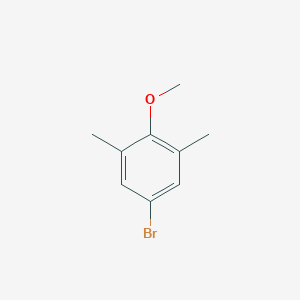
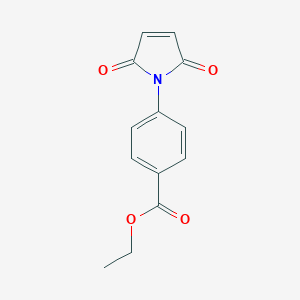
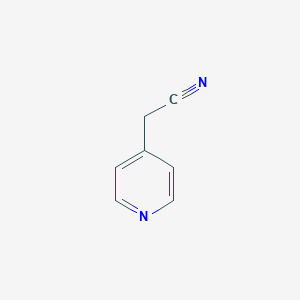
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
